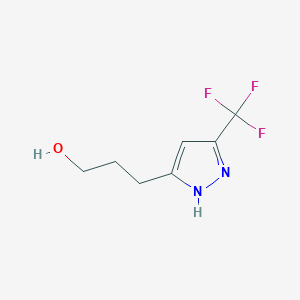

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H9F3N2O |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-ol |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12) |

InChI Key |

NIXYOHBANBPRFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-(trifluoromethyl)-1H-pyrazole with a suitable propanol derivative. One common method includes the use of 1-bromopropane as a starting material, which undergoes nucleophilic substitution with the pyrazole compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanal or 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanone.

Reduction: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propane.

Substitution: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propyl halides or esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethyl group exhibit enhanced biological activity. The incorporation of the pyrazole moiety contributes to the antimicrobial properties of this compound. Studies indicate that derivatives of 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol have demonstrated significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development

The unique structure of this compound makes it a valuable scaffold for designing new agrochemicals. Its derivatives have been tested for insecticidal and fungicidal activities, showing promise in agricultural applications . The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes.

Material Sciences

Polymer Chemistry

In material sciences, this compound can be utilized in synthesizing novel polymers with specific properties. Its ability to act as a cross-linking agent allows for the development of materials with enhanced mechanical strength and thermal stability. Research indicates that polymers incorporating this compound exhibit improved resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that a series of pyrazole derivatives, including this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the trifluoromethyl group showed higher inhibition zones compared to their non-fluorinated counterparts, highlighting the significance of fluorination in enhancing antimicrobial activity .

Case Study 2: Agrochemical Development

In an investigation into new insecticides, researchers synthesized several derivatives based on this compound. These compounds were evaluated for their efficacy against common agricultural pests. Results showed that certain derivatives had lower lethal concentrations (LC50), indicating their potential as effective insecticides with lower environmental impact compared to traditional chemicals .

Data Tables

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The trifluoromethyl pyrazole scaffold is highly modular, with variations in substituent positions and functional groups leading to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

- Positional Effects: The trifluoromethyl group at C5 (target compound) versus C3 (HI-2165, ) alters steric and electronic profiles.

- Substituent Bulk : Cyclopropyl at C5 () introduces steric bulk, which could limit rotational freedom compared to the target compound’s hydrogen atom at C3.

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to nitrile or non-polar derivatives.

- Thermal Stability : The benzimidazole analog (CAS 175135-15-6, ) exhibits a higher melting point (248°C) due to aromatic stacking, whereas the target compound’s aliphatic chain likely reduces thermal stability.

Biological Activity

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is a novel organofluorine compound notable for its unique structural features, including a trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 194.16 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions. The IUPAC name is derived from its structural components, highlighting the pyrazole moiety and the propanol functional group.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉F₃N₂O |

| Molecular Weight | 194.16 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the pyrazole ring facilitates hydrogen bonding with target proteins, potentially leading to increased selectivity and potency in biological assays .

Enzyme Inhibition Studies

Research has demonstrated that compounds containing a pyrazole scaffold can inhibit various enzymes, including lactate dehydrogenase (LDH). In a study focused on pyrazole-based inhibitors, compounds analogous to this compound exhibited low nanomolar inhibition of both LDHA and LDHB, suggesting potential applications in cancer therapy by targeting metabolic pathways .

Anticancer Activity

One notable case study involved the evaluation of pyrazole derivatives for their anticancer properties. The compound was tested against several cancer cell lines, including MiaPaCa2 (pancreatic cancer) and A673 (sarcoma), where it demonstrated significant inhibition of lactate production and glycolysis. These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyrazole ring and the positioning of the trifluoromethyl group could dramatically affect biological activity. For instance, variations in substituents on the pyrazole ring were shown to enhance or diminish inhibitory effects on target enzymes, underscoring the importance of molecular design in drug development .

Q & A

Basic: What synthetic routes are available for 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, and how are impurities removed?

Methodological Answer:

The compound is synthesized via condensation of 3-[5(3)-trifluoromethyl-1H-pyrazol-3(5)-yl]propanoylhydrazide with 1,1,1-trifluoro-4-alkoxy-3-alken-2-one in ethanol under reflux (65°C, 16 h). Post-reaction, ethanol is evaporated, and the residue is dissolved in dichloromethane. Water washes (3×30 mL) and drying with Na₂SO₄ are performed. Purification methods include:

- Recrystallization from hexane for crystalline products.

- Column chromatography (e.g., ethyl acetate/hexane, 1:4) for oily residues .

Key Data:

| Parameter | Details |

|---|---|

| Reaction Solvent | Ethanol |

| Reaction Time | 16 hours |

| Purification | Recrystallization/Column Chromatography |

| Yield Optimization | Dependent on alkene substituents |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to the pyrazole ring protons (δ ~6.5–7.5 ppm for aromatic protons) and the trifluoromethyl group (distinct splitting patterns). The propanol chain shows characteristic signals for hydroxyl (δ ~1–5 ppm, broad) and aliphatic protons (δ ~1.5–3.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. For example, pyrazole ring planarity and dihedral angles with the propanol chain can be quantified .

Example Structural Metrics (Hypothetical):

| Bond Angle/Length | Value (Å/°) |

|---|---|

| C–N (Pyrazole) | 1.34 Å |

| C–CF₃ | 1.32 Å |

| Dihedral Angle | 15–25° (vs. propanol) |

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?

Methodological Answer:

- Step 1 : Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient).

- Step 2 : Variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of CF₃ group).

- Step 3 : IR spectroscopy to identify hydrogen-bonding interactions (broad O–H stretch ~3200 cm⁻¹) .

- Step 4 : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Case Example:

Unexpected ¹H NMR splitting in the propanol chain may arise from diastereotopic protons; use 2D NOESY to confirm spatial proximity .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Challenge : The propanol hydroxyl group promotes polymorphism, while the CF₃ group induces steric hindrance.

- Solution :

Crystallographic Metrics (Hypothetical):

| Parameter | Details |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% (high-resolution data) |

| Twinning | Common; refine using TWIN laws |

Advanced: How does the trifluoromethyl group influence biological activity in related pyrazole derivatives?

Methodological Answer:

- Lipophilicity : CF₃ increases logP, enhancing membrane permeability (measured via octanol-water partition).

- Metabolic Stability : Resists oxidative metabolism, as shown in cytochrome P450 assays.

- Target Binding : The group’s electronegativity modulates kinase inhibition (e.g., JAK2/STAT pathways) .

Comparative Data (Hypothetical):

| Derivative | IC₅₀ (nM) | logP |

|---|---|---|

| CF₃-Substituted | 12 ± 2 | 3.1 |

| CH₃-Substituted | 45 ± 5 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.